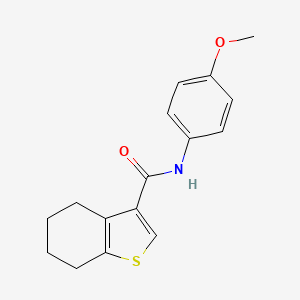![molecular formula C20H24N4O B2691804 [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone CAS No. 2415585-59-8](/img/structure/B2691804.png)
[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone involves its binding to GPCRs. This compound acts as an allosteric modulator of GPCRs, which means that it binds to a site on the receptor that is distinct from the ligand-binding site. This binding induces a conformational change in the receptor, which alters its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone are dependent on the specific GPCR being studied. This compound can modulate the activity of various GPCRs, including those involved in pain, inflammation, and cardiovascular function. By studying the effects of this compound on GPCRs, researchers can gain insights into the mechanisms underlying these physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone in lab experiments is its specificity for GPCRs. This compound can selectively modulate the activity of specific GPCRs, allowing researchers to study the effects of these receptors in isolation. However, one limitation of this compound is its potential for off-target effects. It is important to carefully design experiments to ensure that any observed effects are specific to the GPCR being studied.
Orientations Futures
There are several future directions for [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone. One potential avenue is the development of more potent and selective allosteric modulators of GPCRs. Additionally, this compound could be used in the development of new drugs targeting GPCRs, particularly those involved in pain and inflammation. Finally, further research is needed to fully understand the mechanisms underlying the effects of [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone on GPCRs and to identify potential therapeutic targets.
Méthodes De Synthèse
The synthesis of [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone involves several steps. It starts with the preparation of 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine-2,5-dione, which is then reacted with cyclopropylamine to form 4-(cyclopropylamino)-1,2,3,6-tetrahydropyridine-2,5-dione. This intermediate product is then reacted with 4-bromoacetophenone to form the final product, [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone.
Applications De Recherche Scientifique
[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone has a wide range of scientific research applications. One of its primary uses is in the study of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that play a crucial role in signal transduction. This compound can be used to study the structure and function of GPCRs and their interaction with ligands.
Propriétés
IUPAC Name |
[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-2-4-16(5-3-15)20(25)23-12-9-18(10-13-23)24(17-6-7-17)19-8-11-21-14-22-19/h2-5,8,11,14,17-18H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNWVWZCYIPYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2691722.png)
![(E)-2-(2-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2691724.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide](/img/structure/B2691728.png)
![1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2691730.png)
![2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2691731.png)
![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691732.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2691734.png)




![2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2691740.png)
